N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of butoxyphenyl and dichlorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3,4-dichlorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-butoxyphenyl)methylene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide
- N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is unique due to its specific combination of butoxyphenyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19Cl2N3O3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-3-10-27-15-7-4-13(5-8-15)12-22-24-19(26)18(25)23-14-6-9-16(20)17(21)11-14/h4-9,11-12H,2-3,10H2,1H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
XDQGADKJPAJVND-WSDLNYQXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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